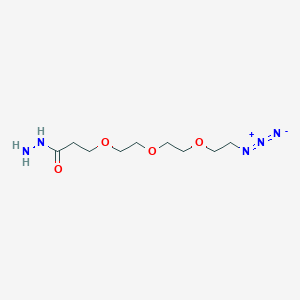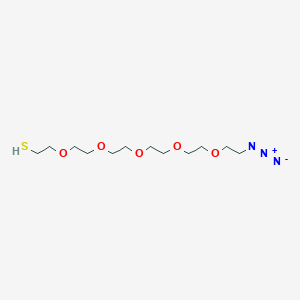
HS-Peg5-CH2CH2N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HS-Peg5-CH2CH2N3 is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . This compound contains an azide group, making it a valuable reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) and strain-promoted alkyne-azide cycloaddition reactions (SPAAC) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HS-Peg5-CH2CH2N3 involves the incorporation of a polyethylene glycol (PEG) chain with an azide group. The general synthetic route includes the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG chain.
Azidation: The PEGylated intermediate is then subjected to azidation to introduce the azide group.
The reaction conditions typically involve the use of copper catalysts for the azide-alkyne cycloaddition reactions, ensuring high efficiency and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
HS-Peg5-CH2CH2N3 undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide group with an alkyne group in the presence of a copper catalyst, forming a triazole ring
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the cycloaddition of the azide group with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)
Common Reagents and Conditions
CuAAC: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively
SPAAC: Strained alkynes like DBCO or BCN are used without the need for additional catalysts
Major Products
The major products formed from these reactions are triazole-containing compounds, which are valuable in various applications, including bioconjugation and drug development .
Scientific Research Applications
HS-Peg5-CH2CH2N3 has a wide range of scientific research applications, including:
Chemistry: It is used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins
Biology: The compound is employed in bioconjugation techniques, enabling the attachment of biomolecules for various biological studies
Medicine: In drug development, this compound is used to create targeted therapies that degrade disease-causing proteins
Industry: The compound is utilized in the production of advanced materials and nanotechnology applications
Mechanism of Action
HS-Peg5-CH2CH2N3 exerts its effects through its role as a linker in PROTACs. The mechanism involves the following steps:
Binding: The PROTAC molecule binds to both the target protein and an E3 ubiquitin ligase
Ubiquitination: The E3 ubiquitin ligase tags the target protein with ubiquitin molecules
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, leading to the selective removal of the target protein
Comparison with Similar Compounds
HS-Peg5-CH2CH2N3 is unique due to its PEG-based structure and azide functionality. Similar compounds include:
HS-Peg4-CH2CH2N3: A shorter PEG chain variant with similar click chemistry properties
HS-Peg6-CH2CH2N3: A longer PEG chain variant, offering different solubility and flexibility characteristics
These similar compounds share the azide group and PEG backbone but differ in the length of the PEG chain, affecting their physical and chemical properties .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O5S/c13-15-14-1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12-21/h21H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFXZXQEEWQBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCS)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
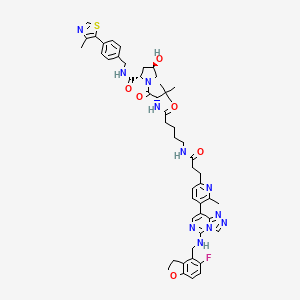

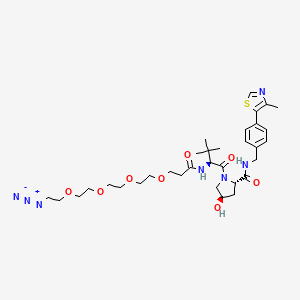
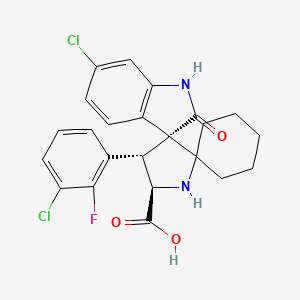
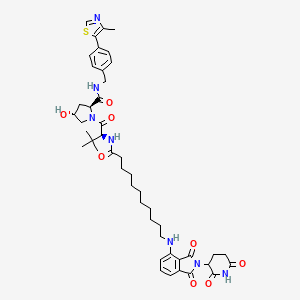
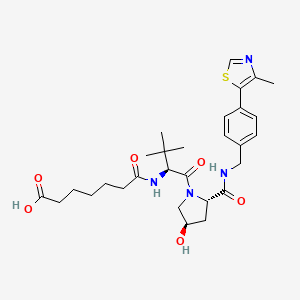
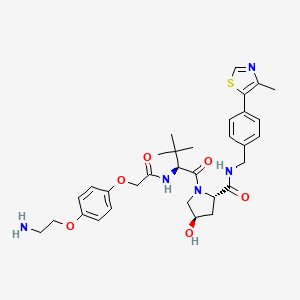
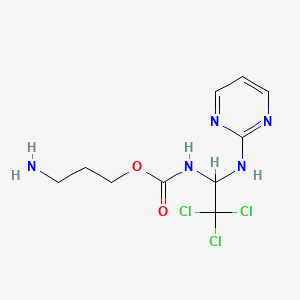
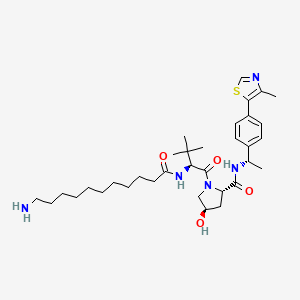
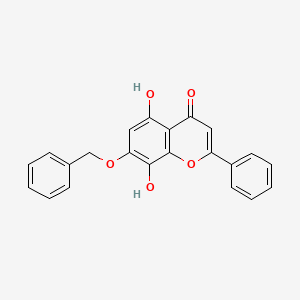
![2-[3-[2-[2-[2-[2-[3-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B8103614.png)


